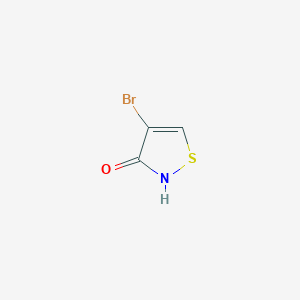

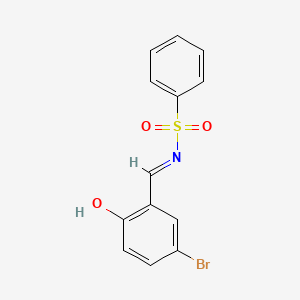

4-Bromoisothiazole-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of brominated heterocycles is a topic of interest in the field of organic chemistry. For instance, the synthesis of 4-bromo-NH-1,2,3-triazoles involves a regioselective alkylation process using alkyl halides in the presence of potassium carbonate in DMF, followed by a Suzuki cross-coupling reaction to yield 2,4,5-trisubstituted triazoles . Similarly, the synthesis of 4-bromomethyl-2-chlorooxazole, a related brominated heterocycle, is achieved through palladium-catalyzed cross-coupling reactions, demonstrating selectivity for the 4-bromomethyl position and allowing for further substitution at the 2-chloro position . These methods highlight the versatility of brominated compounds in cross-coupling reactions, which could be relevant for the synthesis of 4-Bromoisothiazole-3(2H)-one.

Molecular Structure Analysis

The molecular structure of brominated heterocycles is characterized by the presence of a bromine atom, which is a key functional group that facilitates further chemical transformations. The papers provided do not directly discuss the molecular structure of 4-Bromoisothiazole-3(2H)-one, but they do provide examples of brominated heterocycles where the bromine atom plays a crucial role in subsequent reactions, such as the formation of bromonium ylides in the synthesis of 4-bromo-1,2-dihydroisoquinolines . This suggests that the bromine atom in 4-Bromoisothiazole-3(2H)-one would likely be similarly reactive, enabling a range of chemical modifications.

Chemical Reactions Analysis

The chemical reactivity of brominated heterocycles is well-documented, with bromine acting as a good leaving group or as a facilitator for further chemical transformations. The papers describe various reactions, such as the regioselective alkylation of NH-1,2,3-triazoles , and the intramolecular reaction of a benzyl bromide with an α-imino carbene to form bromonium ylides . These reactions showcase the potential of brominated compounds to undergo diverse chemical reactions, which could be extrapolated to the reactivity of 4-Bromoisothiazole-3(2H)-one in similar contexts.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 4-Bromoisothiazole-3(2H)-one, they do provide information on related brominated heterocycles. For example, the synthesis of 4-bromomethyl-2-chlorooxazole and its subsequent reactions indicate that such compounds can be synthesized and manipulated under controlled conditions, suggesting that 4-Bromoisothiazole-3(2H)-one would have similar properties that allow for its use in organic synthesis . The presence of the bromine atom is likely to influence the compound's boiling point, density, and solubility, which are important factors in its handling and use in chemical reactions.

Scientific Research Applications

Copper-Catalyzed Synthesis

A concise method for synthesizing various benzisothiazol-3(2H)-one derivatives, including those related to 4-Bromoisothiazole-3(2H)-one, has been developed using a copper-catalyzed reaction of o-bromobenzamide derivatives with potassium thiocyanate in water. This process, notable for its tandem reaction mechanism involving S-C and S-N bond formation, highlights the compound's role in facilitating novel synthetic pathways in aqueous environments (Wang, Chen, Deng, & Xi, 2012).

Hydrodehalogenation and Functionalization

Research demonstrates the regioselective hydrodehalogenation of dihaloisothiazoles to synthesize haloisothiazole derivatives, showcasing the utility of 4-Bromoisothiazole-3(2H)-one in producing key intermediates for further chemical synthesis. This includes its conversion into various functionalized products, underlining its importance in the synthesis of more complex molecules (Ioannidou & Koutentis, 2011).

Antimicrobial and Pharmacological Properties

New derivatives of thiosemicarbazide and 1,2,4-triazole were synthesized from 4-phenyl-4H-1,2,4-triazole-3-thione, which is closely related to 4-Bromoisothiazole-3(2H)-one. These derivatives were tested for antimicrobial activities, and their impact on the central nervous system was evaluated in behavioral tests on mice. This research illustrates the potential of 4-Bromoisothiazole-3(2H)-one derivatives in the development of new therapeutic agents with significant biological activities (Popiołek, Dobosz, Chodkowska, Jagiełło-wójtowicz, Kosikowska, Malm, Mazur, & Rzączyńska, 2011).

Isothiazole Dioxide Derivatives Synthesis

The synthesis of 3-aminosubstituted isothiazole dioxides, including mono- and dihalogeno derivatives, from dithiopropionic amides, demonstrates the versatility of isothiazole derivatives in chemical synthesis. This research provides a foundation for the development of novel isothiazole-based compounds with potential applications in medicinal chemistry and drug discovery (Clerici, Contini, Gelmi, & Pocar, 2003).

Safety and Hazards

properties

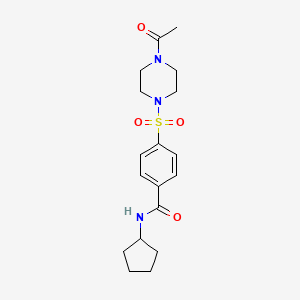

IUPAC Name |

4-bromo-1,2-thiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNOS/c4-2-1-7-5-3(2)6/h1H,(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQCUUWILYMEDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NS1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromoisothiazole-3(2H)-one | |

CAS RN |

25629-52-1 |

Source

|

| Record name | 4-bromo-1,2-thiazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2499974.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2499976.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-carboxamide](/img/structure/B2499977.png)

![methyl 4-[2-amino-3-cyano-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridin-4-yl]benzoate](/img/structure/B2499978.png)

![3-[(2R)-Oxolan-2-yl]propan-1-amine;hydrochloride](/img/structure/B2499980.png)

![4-Methoxyphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether](/img/structure/B2499981.png)